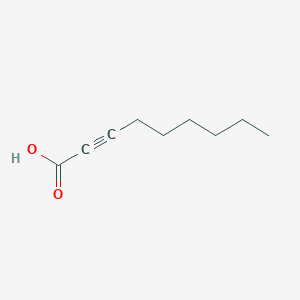
2-Nonynoic acid
説明
2-Nonynoic acid is a specialized organic compound that is not directly discussed in the provided papers. However, the papers do provide insights into the analysis of similar small organic acids and their derivatives, which can be relevant to understanding the properties and analysis of 2-nonynoic acid. For instance, paper discusses the impurity analysis of 2-butynoic acid, a small organic acid, using ion chromatography-mass spectrometry. This technique could potentially be applied to 2-nonynoic acid for purity assessment and impurity identification.
Synthesis Analysis
While the synthesis of 2-nonynoic acid is not explicitly covered in the provided papers, the methodologies used for analyzing similar compounds could be informative. The use of mass spectrometry as a detector in conjunction with ion chromatography, as reported in paper , could be a valuable tool in the synthesis process of 2-nonynoic acid to ensure the purity of the synthesized product and to optimize the reaction conditions by monitoring the by-products and impurities.
Molecular Structure Analysis
The molecular structure of 2-nonynoic acid can be inferred to be similar to the compounds studied in paper , where density functional theory (DFT) calculations were used to analyze the molecular geometry and vibrational frequencies of 2-phenylbutanoic acid derivatives. Such computational methods could be employed to predict the molecular structure and properties of 2-nonynoic acid, providing insights into its reactivity and potential interactions with other molecules.
Chemical Reactions Analysis
The chemical reactions involving 2-nonynoic acid would likely be influenced by the functional groups present in the molecule. Paper explores the influence of different functional groups on the properties of 2-phenylbutanoic acid. By analogy, the reactivity of 2-nonynoic acid could be similarly affected by its alkyne group, which could undergo various addition reactions. The study of such reactions would be crucial for the development of synthetic pathways and the application of 2-nonynoic acid in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-nonynoic acid can be deduced from the studies on related compounds. For example, the limit of detection, linearity, and response of small organic acids in mass spectrometry, as discussed in paper , would be relevant for determining the analytical parameters of 2-nonynoic acid. Additionally, the thermodynamic properties and nonlinear optical (NLO) properties of the compounds studied in paper suggest that similar analyses could be conducted for 2-nonynoic acid to understand its behavior under different conditions and its potential applications in materials science.
科学的研究の応用
Chemical Analysis and Chromatography
2-Nonynoic acid and related compounds like 2-butynoic acid have been subjects of analysis in the field of chromatography. A study highlighted the use of ion chromatography-mass spectrometry for analyzing small organic acids like 2-butynoic acid. This method allows for the investigation of peak purity and the detection of co-eluting impurities, making it a vital tool in the pharmaceutical industry for ensuring the quality and purity of compounds (Corry, Jackson, & Ray, 2019).
Molecular Structure and Properties
Research on 2-butynoic acid has revealed insights into its molecular structure and how variations in hydrogen bond dimensionality can influence thermal expansion. It's shown that different polymorphic forms of 2-butynoic acid exhibit varied thermal expansion coefficients based on the dimensionality of hydrogen bonds within their structures (Saraswatula, Bhattacharya, & Saha, 2015).
Catalytic Reactions
2-Octynoic acid, closely related to 2-nonynoic acid, has been utilized in palladium-catalyzed decarboxylative coupling reactions with aryl halides. This showcases the potential of such compounds in synthetic chemistry for creating complex molecules through catalytic processes (Moon, Jang, & Lee, 2009).
Interaction with Biological Systems
Research has identified 2-nonynoic acid as a potential environmental trigger for primary biliary cirrhosis due to its high-affinity reaction with antimitochondrial antibodies. This finding is particularly crucial in understanding autoimmune diseases and how environmental factors may contribute to their onset (Rieger et al., 2006).
Optical and Spectroscopic Studies
Studies involving 2-butynoic acid have explored its optical and spectroscopic properties. For instance, the polarized IR spectra of the hydrogen bond in crystals of 2-butynoic acid and its deuterium derivative have been measured, revealing insights into proton transfer dynamics and hydrogen bond arrangements (Flakus & Hachuła, 2008).
Cosmetics and Potential Health Impacts
2-Nonynoic acid has been mentioned in the context of cosmetic products, where it's noted for its potential role as a trigger of primary biliary cirrhosis due to its interaction with antimitochondrial antibodies, highlighting the importance of understanding the health impacts of cosmetic ingredients (Rieger et al., 2006).
Safety And Hazards
特性
IUPAC Name |
non-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWLBSATNLQTON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075143 | |
| Record name | 2-Nonynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nonynoic acid | |
CAS RN |
1846-70-4 | |
| Record name | 2-Nonynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001846704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-NONYNOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75864 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nonynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nonynoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
![5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B156539.png)
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)



![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)



![1-[(3R,8R,9S,10R,13S,14S,17R)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B156554.png)


![9-(1,2-dihydroxyethyl)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B156568.png)